3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione
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Overview
Description
3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a piperazine moiety. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperazin-1-yl)aniline, which is then reacted with piperidine-2,6-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)aniline
- 1-(3-Aminopropyl)-4-methylpiperazine
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
What sets 3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications.
Properties
Molecular Formula |
C16H22N4O2 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-[4-(4-methylpiperazin-1-yl)anilino]piperidine-2,6-dione |
InChI |
InChI=1S/C16H22N4O2/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)17-14-6-7-15(21)18-16(14)22/h2-5,14,17H,6-11H2,1H3,(H,18,21,22) |
InChI Key |
GRQMMULSBXXEST-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3CCC(=O)NC3=O |
Origin of Product |
United States |
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